N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine

Catalog No.
S548504
CAS No.
556813-39-9
M.F
C20H17Cl2N9O2
M. Wt
486.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl...

CAS Number

556813-39-9

Product Name

N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine

IUPAC Name

6-N-[2-[[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine

Molecular Formula

C20H17Cl2N9O2

Molecular Weight

486.3 g/mol

InChI

InChI=1S/C20H17Cl2N9O2/c21-11-1-2-12(14(22)9-11)17-13(19-25-6-7-26-19)10-28-20(30-17)27-8-5-24-16-4-3-15(31(32)33)18(23)29-16/h1-4,6-7,9-10H,5,8H2,(H,25,26)(H3,23,24,29)(H,27,28,30)

InChI Key

NDFXSHIIGXVOKT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N

Solubility

Soluble in DMSO, not in water

Synonyms

CHIR98014; CHIR-98014; CHIR 98014; CT 98024; CT-98024; CT98024;

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N

Description

The exact mass of the compound N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine is 485.08823 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Sustainability

Field: Sustainability

Summary of the Application: CHIR-98024 has been used in the development of high-performance spiro-branched polymeric membranes for sustainability applications .

Methods of Application or Experimental Procedures: The researchers designed a branched microporous poly (aryl piperidinium) membrane that combines ultra-high Cl− conductivity, excellent mechanical and chemical stability, and solution processability . The design involved the use of stereo-contorted spirobifluorene monomers to control the topology and orientations of branched chains, achieving balanced rigidity and flexibility . The loose chain packing structure reduces the energy barrier for ion dissociation and diffusion within the polymer networks, which can be processed into large-area membranes aided by a colloidal method .

Results or Outcomes: When applied to redox flow batteries, the microporous membranes deliver record-breaking performance at a high current density of 400 mA cm−2 . This work suggests a feasible strategy for the development of high-performance membranes that will find more applications critical to sustainability .

N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine is a complex organic compound characterized by its unique structural features. The compound contains a pyridine ring substituted with a nitro group and multiple amine functionalities, which contribute to its chemical reactivity and potential biological activity. The presence of the dichlorophenyl and imidazole moieties further enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

The compound's reactivity can be attributed to the functional groups present:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The nitro group can undergo reduction to form amines, which may alter the compound's biological activity.
  • Condensation Reactions: The amino groups can react with carbonyl compounds to form imines or amides.

These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in potential therapeutic applications.

N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine exhibits significant biological activity, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This enzyme is implicated in various diseases, including diabetes and neurodegenerative disorders. In vitro studies have shown that this compound can improve insulin sensitivity and glucose transport, suggesting its potential utility in treating metabolic disorders .

The synthesis of N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine typically involves multiple steps:

  • Formation of the Pyrimidine Core: Starting from appropriate precursors, the pyrimidine ring is constructed through cyclization reactions.
  • Introduction of Substituents: The dichlorophenyl and imidazole groups are introduced via electrophilic aromatic substitution or coupling reactions.
  • Final Assembly: The nitropyridine moiety is then linked through amination or other coupling methods to yield the final product.

Optimization of reaction conditions is essential to maximize yield and purity.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing GSK-3β inhibitors, it may be useful in treating diabetes and Alzheimer's disease.
  • Research: It serves as a tool compound for studying GSK-3β's role in various biological pathways.
  • Chemical Biology: Its unique structure allows it to be used in probing cellular mechanisms involving kinase signaling.

Interaction studies indicate that N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine effectively binds to GSK-3β, inhibiting its activity. This interaction has been shown to lead to increased glycogen storage and improved glucose metabolism in cellular models . Further studies are needed to explore its interactions with other kinases and cellular targets.

Several compounds share structural similarities with N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityNotable Differences
5-Nitropyridine-2,6-diamineContains nitro and amine groupsGSK-3β inhibitionLacks additional aromatic substituents
4-Amino-N-(pyridin-3-yl)-benzamideAromatic amine structureModerate kinase inhibitionSimpler structure without pyrimidine
1H-Imidazo[4,5-b]pyridine derivativesImidazole coreVaries widelyDifferent core structure affects activity
2-Amino-N-(4-chlorobenzyl)-pyrimidinamineChlorobenzene substitutionGSK inhibitionDifferent substitution pattern alters specificity

The unique combination of the dichlorophenyl group with imidazole and nitropyridine makes N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine particularly interesting for targeted therapeutic strategies against diseases associated with GSK-3β dysregulation.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

485.0882262 g/mol

Monoisotopic Mass

485.0882262 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine

Dates

Modify: 2023-08-15
1: Qiu YS, Jiang NN, Zhou Y, Yu KY, Gong HY, Liao GJ. LMO3 promotes gastric cancer cell invasion and proliferation through Akt-mTOR and Akt-GSK3β signaling. Int J Mol Med. 2018 May;41(5):2755-2763. doi: 10.3892/ijmm.2018.3476. Epub 2018 Feb 8. PubMed PMID: 29436606; PubMed Central PMCID: PMC5846634.
2: Zajkowski T, Nieznanska H, Nieznanski K. Stabilization of microtubular cytoskeleton protects neurons from toxicity of N-terminal fragment of cytosolic prion protein. Biochim Biophys Acta. 2015 Oct;1853(10 Pt A):2228-39. doi: 10.1016/j.bbamcr.2015.07.002. Epub 2015 Jul 3. PubMed PMID: 26149502.
3: Lian X, Bao X, Al-Ahmad A, Liu J, Wu Y, Dong W, Dunn KK, Shusta EV, Palecek SP. Efficient differentiation of human pluripotent stem cells to endothelial progenitors via small-molecule activation of WNT signaling. Stem Cell Reports. 2014 Nov 11;3(5):804-16. doi: 10.1016/j.stemcr.2014.09.005. Epub 2014 Oct 9. Erratum in: Stem Cell Reports. 2015 Jan 13;4(1):170. PubMed PMID: 25418725; PubMed Central PMCID: PMC4235141.
4: Naujok O, Lentes J, Diekmann U, Davenport C, Lenzen S. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors. BMC Res Notes. 2014 Apr 29;7:273. doi: 10.1186/1756-0500-7-273. PubMed PMID: 24779365; PubMed Central PMCID: PMC4008422.
5: Guerrero F, Herencia C, Almadén Y, Martínez-Moreno JM, Montes de Oca A, Rodriguez-Ortiz ME, Diaz-Tocados JM, Canalejo A, Florio M, López I, Richards WG, Rodriguez M, Aguilera-Tejero E, Muñoz-Castañeda JR. TGF-β prevents phosphate-induced osteogenesis through inhibition of BMP and Wnt/β-catenin pathways. PLoS One. 2014 Feb 27;9(2):e89179. doi: 10.1371/journal.pone.0089179. eCollection 2014. Erratum in: PLoS One. 2014;9(6):e101910. PubMed PMID: 24586576; PubMed Central PMCID: PMC3937350.
6: Mao J, Hu X, Xiao Y, Yang C, Ding Y, Hou N, Wang J, Cheng H, Zhang X. Overnutrition stimulates intestinal epithelium proliferation through β-catenin signaling in obese mice. Diabetes. 2013 Nov;62(11):3736-46. doi: 10.2337/db13-0035. Epub 2013 Jul 24. PubMed PMID: 23884889; PubMed Central PMCID: PMC3806619.
7: Selenica ML, Jensen HS, Larsen AK, Pedersen ML, Helboe L, Leist M, Lotharius J. Efficacy of small-molecule glycogen synthase kinase-3 inhibitors in the postnatal rat model of tau hyperphosphorylation. Br J Pharmacol. 2007 Nov;152(6):959-79. Epub 2007 Oct 1. PubMed PMID: 17906685; PubMed Central PMCID: PMC2078230.
8: Ring DB, Johnson KW, Henriksen EJ, Nuss JM, Goff D, Kinnick TR, Ma ST, Reeder JW, Samuels I, Slabiak T, Wagman AS, Hammond ME, Harrison SD. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo. Diabetes. 2003 Mar;52(3):588-95. PubMed PMID: 12606497.

Explore Compound Types